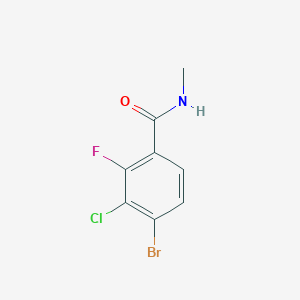

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide

説明

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 3, fluorine (F) at position 2, and an N-methylamide group (-N-methylcarboxamide) at position 1. Its molecular formula is C₈H₆BrClFNO, with a molecular weight of 274.50 g/mol.

特性

IUPAC Name |

4-bromo-3-chloro-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVYIIAAZSKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Fluorination: The incorporation of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

化学反応の分析

Types of Reactions

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of N-methylbenzylamine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

科学的研究の応用

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

作用機序

The mechanism of action of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. As an androgen receptor antagonist, it binds to the androgen receptor, preventing androgens from binding and activating the receptor. This inhibition blocks the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby modulating gene expression and cellular responses .

類似化合物との比較

Structural Analogues and Substitution Patterns

Key structural analogs differ in halogen placement, substituent groups, or backbone modifications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Electronic and Steric Effects

- Halogen Substitutions : Bromine and chlorine at positions 4 and 3 enhance electron-withdrawing effects, stabilizing the amide bond and influencing reactivity. Fluorine at position 2 contributes to electronegativity and steric hindrance .

- Amide Modifications : N-Methylation (as in the target compound) reduces hydrogen-bonding capacity compared to N,N-dimethyl or unsubstituted amides, affecting solubility and biological interactions .

Crystallographic and Spectroscopic Analysis

生物活性

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is . The presence of halogen substituents (bromine, chlorine, and fluorine) on the benzene ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 253.60 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 2.7 |

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide primarily acts as an androgen receptor antagonist . It binds to the androgen receptor, inhibiting the action of androgens like testosterone. This inhibition prevents the receptor from activating gene transcription involved in various physiological processes, particularly in tissues sensitive to androgens, such as prostate cancer cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit potential anticancer effects. For instance, 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has been explored for its role in blocking androgen-mediated pathways in prostate cancer treatment. Studies show that it can significantly reduce cell proliferation in androgen-dependent prostate cancer cell lines .

Enzyme Interaction Studies

In addition to its role as an androgen receptor antagonist, this compound has been investigated for its ability to interact with various enzymes, serving as a biochemical probe. Its halogenated structure enhances binding affinity to specific targets, which is crucial for studying enzyme kinetics and protein-ligand interactions .

Case Studies and Research Findings

Several studies have focused on the biological activity of related benzamide derivatives, providing insights into the potential applications of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide:

- Study on Antitumor Activity : A clinical trial involving a cohort of patients treated with benzamide derivatives demonstrated that certain compounds led to prolonged survival rates in patients with advanced malignancies. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

- Kinase Inhibition : Research has shown that related compounds can inhibit RET kinase activity, which is associated with various cancers. This suggests that 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide may also possess similar inhibitory properties, warranting further investigation .

Comparison with Similar Compounds

To better understand the unique properties of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide, a comparison with structurally similar compounds is valuable:

| Compound | Biological Activity |

|---|---|

| 4-Bromo-2-fluoro-N-methylbenzamide | Moderate anticancer activity |

| 4-Bromo-3-chloro-N-methylbenzamide | Androgen receptor antagonist |

| 4-Bromo-3-chloro-2-fluorobenzotrifluoride | Enhanced binding affinity; potential use in drug development |

Q & A

Q. What statistical methods validate reproducibility in batch synthesis?

- Methodology :

- Control Charts : Plot yield and purity across 5+ batches to calculate RSD (<5% acceptable) .

- ANOVA : Compare inter-batch variability for critical parameters (e.g., reaction time, catalyst source) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。